molecular formula C12H9N3 B376841 2-(4-Pyridyl)benzimidazole CAS No. 2208-59-5

2-(4-Pyridyl)benzimidazole

Cat. No.: B376841
CAS No.: 2208-59-5
M. Wt: 195.22g/mol
InChI Key: UYWWLYCGNNCLKE-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)benzimidazole is a heterocyclic aromatic organic compound that features a benzimidazole core with a pyridine ring attached at the 4-position. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and corrosion inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-pyridinecarboxaldehyde. This reaction is often carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid, and the reaction mixture is heated under reflux conditions . The general reaction scheme is as follows:

C6H4(NH2)2+C5H4CHOC6H4N2C5H4+H2O\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{C}_5\text{H}_4\text{CHO} \rightarrow \text{C}_6\text{H}_4\text{N}_2\text{C}_5\text{H}_4 + \text{H}_2\text{O} C6​H4​(NH2​)2​+C5​H4​CHO→C6​H4​N2​C5​H4​+H2​O

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Pyridyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(4-Pyridyl)benzimidazole varies depending on its application:

Comparison with Similar Compounds

2-(4-Pyridyl)benzimidazole can be compared with other benzimidazole derivatives:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-pyridin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWWLYCGNNCLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289654
Record name 2-(4-Pyridyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2208-59-5
Record name 2208-59-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62609
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Record name 2-(4-Pyridyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)-1H-1,3-benzodiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-(4-Pyridyl)benzimidazole?

A1: this compound has the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol.

    Q2: How does this compound behave under hydrothermal conditions?

    A2: this compound demonstrates stability under hydrothermal conditions and is frequently employed in the synthesis of coordination polymers via hydrothermal methods. [, , , , , ]

    Q3: Does the inclusion of this compound in coordination polymers influence their dimensionality?

    A3: Yes, the presence of this compound can significantly impact the dimensionality of the resulting coordination polymers. Its ability to act as a bridging ligand, coordinating through both the pyridine and benzimidazole nitrogen atoms, enables the formation of diverse structures ranging from 1D chains to 3D frameworks. [, , , , , , ]

    Q4: Has this compound been explored in catalytic applications?

    A4: While the provided excerpts do not directly focus on the catalytic activity of this compound itself, its incorporation into coordination polymers, particularly those containing transition metals, suggests potential for catalytic applications. These complexes could potentially act as catalysts in reactions where the metal center plays a crucial role. Further research is needed to explore this avenue. [, , , ]

    Q5: Have computational methods been used to study this compound and its derivatives?

    A5: Yes, computational studies have been conducted on this compound and its interactions. For example, quantum chemical calculations have been used to investigate the energetics of complex formation between this compound and cucurbiturils. []

    Q6: How does the position of the pyridyl group on the benzimidazole ring influence the properties of the compound?

    A6: The position of the pyridyl group significantly affects the compound's behavior. Studies comparing 2-(2-pyridyl)benzimidazole, 2-(3-pyridyl)benzimidazole, and this compound highlight the importance of the substitution position on the benzimidazole ring in influencing coordination modes, complex structures, and interactions with solvents and host molecules. [, , , , ]

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